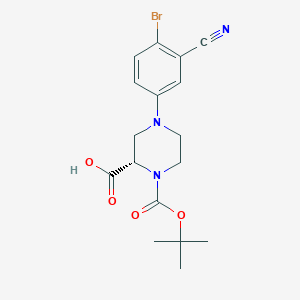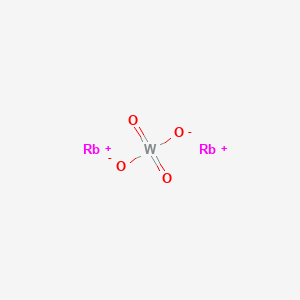
Rubidium tungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium tungstate is an inorganic compound composed of rubidium and tungstate ions It is part of the larger family of alkali metal tungstates, which are known for their unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium tungstate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of rubidium carbonate with tungstic acid under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing rubidium salts, such as rubidium chloride, with tungsten oxides and heating the mixture to high temperatures. The resulting product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions: Rubidium tungstate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the tungstate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rubidium peroxotungstate, while reduction could produce this compound with a lower oxidation state.
Scientific Research Applications
Rubidium tungstate has a wide range of scientific research applications, including:
Environmental Remediation: It is used as a catalyst in advanced oxidation processes for the degradation of pollutants such as bisphenol A.
Electrochemical Applications: this compound-based nanomaterials are studied for their potential in supercapacitors, lithium-ion batteries, and electrochemical sensors.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: this compound is investigated for its unique properties in the development of new materials with specific electrical and optical characteristics.
Mechanism of Action
Rubidium tungstate is part of the alkali metal tungstate family, which includes compounds such as sodium tungstate, potassium tungstate, and cesium tungstate . Compared to these compounds, this compound often exhibits unique properties due to the larger ionic radius of rubidium, which can influence its reactivity and stability. For instance, this compound may have different solubility and thermal stability characteristics compared to sodium or potassium tungstate.
Comparison with Similar Compounds
- Sodium tungstate
- Potassium tungstate
- Cesium tungstate
- Lithium tungstate
These compounds share similar structural features but differ in their specific properties and applications.
Properties
Molecular Formula |
O4Rb2W |
|---|---|
Molecular Weight |
418.77 g/mol |
IUPAC Name |
dioxido(dioxo)tungsten;rubidium(1+) |
InChI |
InChI=1S/4O.2Rb.W/q;;2*-1;2*+1; |
InChI Key |
LGDFLIMSNVEAQL-UHFFFAOYSA-N |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Rb+].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
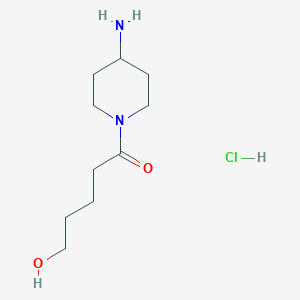
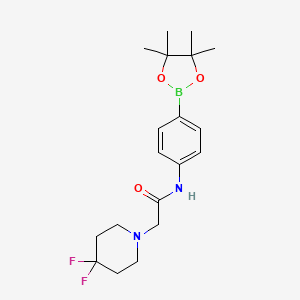
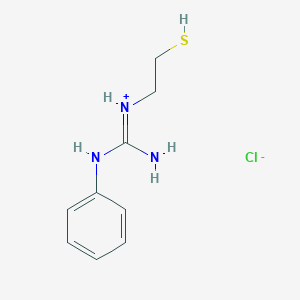

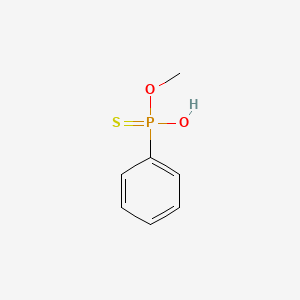

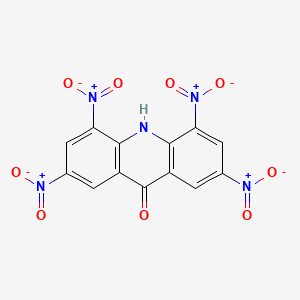
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
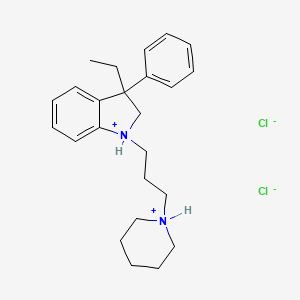
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
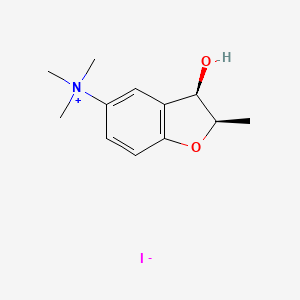
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
